Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)
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Overview
Description
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "S-3-ethyl-2-bromomalate" and has a molecular formula of C8H11BrO4.
Mechanism Of Action
The mechanism of action of S-3-ethyl-2-bromomalate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain reactions, leading to the formation of new carbon-carbon bonds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of S-3-ethyl-2-bromomalate. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of S-3-ethyl-2-bromomalate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability can be a significant limitation for researchers.
Future Directions
There are several future directions for research on S-3-ethyl-2-bromomalate. One potential area of study is the development of new synthetic routes for the compound, which could lead to more cost-effective production methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the potential toxicity and environmental impact of S-3-ethyl-2-bromomalate are also necessary to ensure its safe use in research and industry.
Synthesis Methods
The synthesis of S-3-ethyl-2-bromomalate can be achieved through a multi-step process involving the reaction of ethyl acetoacetate with bromine, followed by the addition of methyl magnesium bromide and subsequent reaction with diethyl oxalate. The final product is obtained through the hydrolysis of the diethyl ester.
Scientific Research Applications
S-3-ethyl-2-bromomalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals.
properties
CAS RN |
146499-97-0 |
---|---|
Product Name |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) |
Molecular Formula |
C7H11BrO4 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
(2S,3R)-2-bromo-3-methoxycarbonylpentanoic acid |
InChI |
InChI=1S/C7H11BrO4/c1-3-4(7(11)12-2)5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
SIAVUPGLKOARFR-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)O)Br)C(=O)OC |
SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
Canonical SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
synonyms |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]- (9CI) |
Origin of Product |
United States |
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